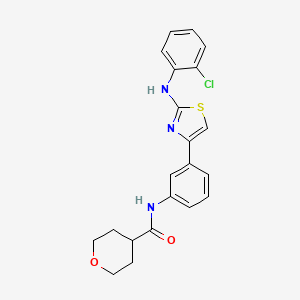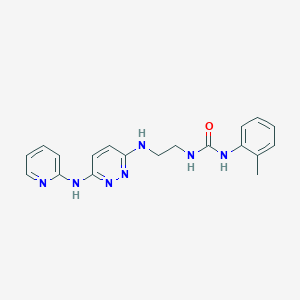
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
科学的研究の応用
Complexation and Binding Studies
Research on N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has revealed insights into the substituent effect on complexation through NMR spectroscopy and quantum chemical calculations. This study emphasizes the significance of intramolecular hydrogen bonding in urea derivatives for complex formation (Ośmiałowski et al., 2013).
Synthesis and Antioxidant Activity
The synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives and their remarkable antioxidant activity compared to ascorbic acid demonstrate the potential of urea derivatives in medicinal chemistry and as antioxidant agents (Zaki et al., 2017).
Supramolecular Complex Formation
Studies on the unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes have provided insights into the structural dynamics of these compounds and their potential in creating robust supramolecular structures (Corbin et al., 2001).
Antibacterial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents, showcases the therapeutic applications of urea derivatives. This research highlights the diversity of bioactive compounds that can be derived from urea derivatives (Azab et al., 2013).
Receptor Design for Urea Recognition
Utilizing 2,6-bis(2-benzimidazolyl)pyridine as a receptor for urea recognition demonstrates the application of urea derivatives in designing chemical and biological sensors. This research illustrates the high binding affinity and specificity of these receptors towards urea, highlighting their potential in analytical chemistry (Chetia & Iyer, 2006).
特性
IUPAC Name |
1-(2-methylphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-6-2-3-7-15(14)23-19(27)22-13-12-21-17-9-10-18(26-25-17)24-16-8-4-5-11-20-16/h2-11H,12-13H2,1H3,(H,21,25)(H,20,24,26)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRGTHAQWOKQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

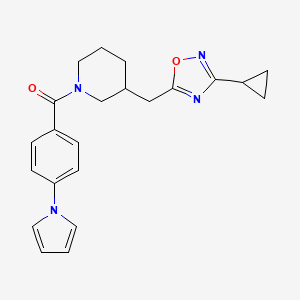
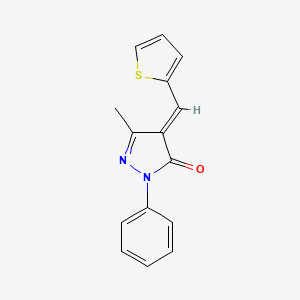
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)
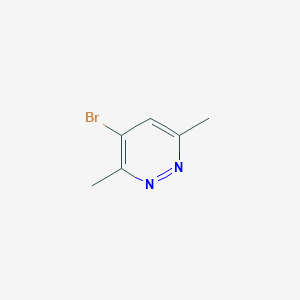
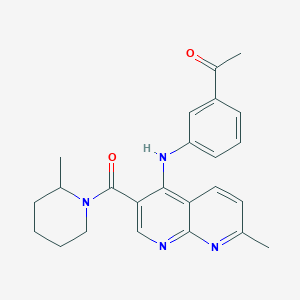
![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)
![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)
![4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2519728.png)
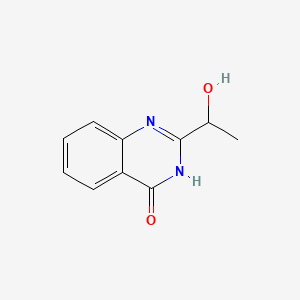
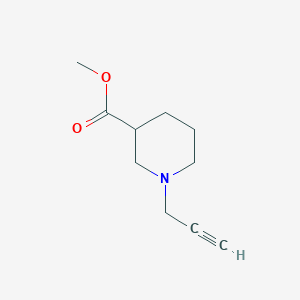
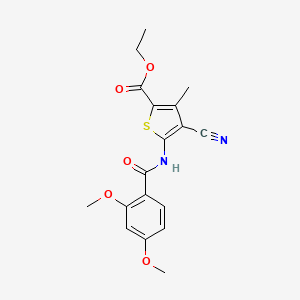
![2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2519737.png)
![2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2519738.png)
